C.I. Direct Black 32
CAS No.: 6428-38-2
Cat. No.: VC3833420
Molecular Formula: C48H40N13Na3O13S3
Molecular Weight: 1172.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6428-38-2 |
|---|---|
| Molecular Formula | C48H40N13Na3O13S3 |
| Molecular Weight | 1172.1 g/mol |
| IUPAC Name | trisodium;6-[[2-amino-4-(2-hydroxyethylamino)phenyl]diazenyl]-3-[[4-[4-[[7-[[2-amino-4-(2-hydroxyethylamino)phenyl]diazenyl]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-2-sulfonatoanilino]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |
| Standard InChI | InChI=1S/C48H43N13O13S3.3Na/c49-37-23-30(51-15-17-62)9-12-39(37)58-55-32-3-1-26-19-43(76(69,70)71)45(47(64)35(26)21-32)60-54-29-7-5-28(6-8-29)53-41-14-11-34(25-42(41)75(66,67)68)57-61-46-44(77(72,73)74)20-27-2-4-33(22-36(27)48(46)65)56-59-40-13-10-31(24-38(40)50)52-16-18-63;;;/h1-14,19-25,51-53,62-65H,15-18,49-50H2,(H,66,67,68)(H,69,70,71)(H,72,73,74);;;/q;3*+1/p-3 |
| Standard InChI Key | ZCLZGAIIRSGUNH-UHFFFAOYSA-K |
| SMILES | C1=CC(=CC=C1NC2=C(C=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N=NC5=C(C=C(C=C5)NCCO)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC6=C(C=C7C=CC(=CC7=C6O)N=NC8=C(C=C(C=C8)NCCO)N)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
| Canonical SMILES | C1=CC(=CC=C1NC2=C(C=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N=NC5=C(C=C(C=C5)NCCO)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC6=C(C=C7C=CC(=CC7=C6O)N=NC8=C(C=C(C=C8)NCCO)N)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Introduction
Chemical Composition and Structural Characteristics
Molecular Architecture
C.I. Direct Black 32 features a complex polyaromatic framework with three azo groups, two naphthalene sulfonic acid moieties, and hydroxyl/amino substituents. The trisodium salt configuration enhances water solubility, critical for textile applications. The IUPAC name—trisodium;6-[[2-amino-4-(2-hydroxyethylamino)phenyl]diazenyl]-3-[[4-[4-[[7-[[2-amino-4-(2-hydroxyethylamino)phenyl]diazenyl]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-2-sulfonatoanilino]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate—reflects its intricate connectivity .
Synthetic Pathway
The manufacturing process involves four key steps :
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Diazotization: 5-Amino-2-(4-aminophenylamino)benzenesulfonic acid is treated with nitrous acid to form a diazonium salt.
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Primary Coupling: Reaction with 6-amino-4-hydroxynaphthalene-2-sulfonic acid under alkaline conditions.
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Secondary Diazotization: The intermediate product undergoes further nitrosation.
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Final Coupling: Interaction with 2-(3-aminophenylamino)ethanol yields the trisodium salt.
This multi-step synthesis ensures precise azo linkages, critical for chromophore stability and dye fastness .
Industrial Applications and Performance Metrics
Textile Dyeing
C.I. Direct Black 32 is predominantly used for:
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Cotton and Viscose: Achieves uniform black shades with excellent penetration.
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Silk and Nylon Blends: Compatible with protein-based fibers, though light fastness is moderate (ISO rating: 4) .
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Leather and Paper: Secondary markets leverage its intense coloration for non-textile substrates .
Fastness Properties
| Property | Acid Resistance | Alkali Resistance | Light Fastness | Soaping Fastness |
|---|---|---|---|---|
| ISO Rating | 4 | 4 | 3–4 | 4 |
Data derived from standardized tests indicate robust performance under washing but susceptibility to UV degradation .
Environmental and Health Considerations
Ecotoxicological Impact
Azo dyes like C.I. Direct Black 32 pose environmental risks due to:
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Persistence: Resistance to biodegradation in aquatic systems.
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Metabolite Release: Potential cleavage into aromatic amines, some classified as carcinogens (e.g., benzidine derivatives) .
Adsorption Studies
Research demonstrates that plant-based adsorbents (e.g., Moringa oleifera seed powder) can remove ~85% of azo dyes from wastewater via electrostatic interactions and hydrogen bonding.
Research Advancements and Future Directions
Degradation Technologies
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Advanced Oxidation Processes (AOPs): Ozonation and Fenton reactions achieve >90% decolorization but generate toxic intermediates.
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Bioremediation: Pseudomonas spp. degrade azo dyes via azoreductase enzymes, though efficiency is substrate-specific.
Alternatives and Substitutes
Efforts to develop non-azo black dyes (e.g., anthraquinone derivatives) face challenges in cost and color depth, leaving C.I. Direct Black 32 irreplaceable in many applications .
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